Technical Guide: Spiro[chroman-2,4'-piperidin]-6-ol
Technical Guide: Spiro[chroman-2,4'-piperidin]-6-ol
This technical guide details the physicochemical properties, synthetic pathways, and biological relevance of Spiro[chroman-2,4'-piperidin]-6-ol , a privileged spirocyclic scaffold in medicinal chemistry.
Executive Summary
Spiro[chroman-2,4'-piperidin]-6-ol (CAS: Variable based on salt/protection) represents a high-value pharmacophore characterized by a spiro-fusion between a chroman ring and a piperidine ring at the C2 and C4' positions, respectively. Distinguished by the hydroxyl group at the C6 position of the chroman, this molecule serves as a versatile "privileged structure" capable of binding diverse biological targets, including G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and viral proteases.
Its utility stems from its intrinsic 3D-structural complexity (high
Chemical Identity & Physicochemical Profile[2][4][5]
The spiro[chroman-2,4'-piperidine] core restricts the conformational flexibility of the piperidine ring, locking the nitrogen vector relative to the aromatic domain. The 6-hydroxyl group provides a critical handle for hydrogen bonding or further derivatization (e.g., etherification to modulate lipophilicity).
Structural Specifications
| Property | Value / Description |
| IUPAC Name | Spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidin]-6-ol |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Core Scaffold | Spiro[chroman-2,4'-piperidine] |
| Key Functional Groups | Phenolic -OH (C6), Secondary Amine (Piperidine), Ether (Chroman) |
| Chirality | Achiral (due to symmetry at C2/C4' unless substituted asymmetrically elsewhere) |
Physicochemical Properties (Predicted & Experimental Consensus)
Note: Values refer to the free base unless otherwise noted.
| Parameter | Value | Significance |
| cLogP | ~1.5 – 1.9 | Optimal for oral bioavailability (Rule of 5 compliant). |
| TPSA | ~43 Ų | Indicates good membrane permeability. |
| pKa (Base) | ~9.5 (Piperidine NH) | Exists predominantly as a cation at physiological pH. |
| pKa (Acid) | ~10.0 (Phenolic OH) | Ionizes only at high pH; H-bond donor at pH 7.4. |
| Solubility | Moderate (Water); High (DMSO, MeOH) | Salt formation (HCl, TFA) significantly enhances aqueous solubility. |
Synthetic Methodologies
The synthesis of Spiro[chroman-2,4'-piperidin]-6-ol typically proceeds via the Kabbe Condensation , followed by reduction. This route is preferred for its scalability and access to the spiro-quaternary carbon.
Primary Synthetic Route (Kabbe Condensation)
This protocol describes the formation of the spiro-chromanone intermediate, followed by reduction to the chroman.
Reagents:
-
Starting Material A: 2,5-Dihydroxyacetophenone (provides the 6-OH and chroman oxygen).
-
Starting Material B: N-Boc-4-piperidone (provides the piperidine ring).
-
Catalyst: Pyrrolidine (or morpholine) + Propionic acid.
-
Reductant: Triethylsilane (Et₃SiH) / Trifluoroacetic acid (TFA).
Step-by-Step Protocol:
-
Condensation: Dissolve 2,5-dihydroxyacetophenone (1.0 eq) and N-Boc-4-piperidone (1.2 eq) in methanol. Add pyrrolidine (0.5 eq). Reflux for 4–6 hours.
-
Reduction (Deoxygenation): Dissolve the chromanone intermediate in TFA (excess, serves as solvent and deprotecting agent). Add Et₃SiH (3.0 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12 hours. This simultaneously removes the Boc group and reduces the C4 ketone to a methylene group via ionic hydrogenation.
-
-
Workup: Quench with saturated NaHCO₃ (to pH ~8). Extract with Ethyl Acetate (EtOAc).[8][9][10] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel column chromatography (DCM:MeOH:NH₃ gradient).
Visualization of Synthetic Logic
The following diagram illustrates the flow from raw materials to the final scaffold.
Caption: Synthesis of Spiro[chroman-2,4'-piperidin]-6-ol via Kabbe Condensation and Ionic Hydrogenation.
Biological Relevance & Pharmacophore Mapping
The Spiro[chroman-2,4'-piperidin]-6-ol scaffold is a "privileged structure" because it mimics the turn geometries found in peptide ligands and provides a rigid framework for displaying pharmacophores.
Key Binding Interactions
-
Piperidine Nitrogen (Basic Center): At physiological pH, the protonated amine forms a critical salt bridge with Aspartate (Asp) or Glutamate (Glu) residues in GPCR binding pockets (e.g., Asp3.32 in Aminergic GPCRs).
-
Chroman Oxygen: Acts as a weak Hydrogen Bond Acceptor (HBA).
-
6-Hydroxyl Group: A versatile Hydrogen Bond Donor/Acceptor (HBD/HBA). In GPR119 agonists, this position is often substituted with a carbamate or ether to reach hydrophobic sub-pockets.
-
Spiro-Carbon (C2/C4'): Creates a perpendicular orientation between the phenyl ring and the piperidine ring, critical for selectivity against flat off-targets (e.g., hERG channel).
Known Target Classes
-
GPR119 Agonists: Used in metabolic disorders (Type 2 Diabetes).[2] The spiro-core replaces the classical piperidine-aryl ether linker.
-
SARS-CoV-2 PLPro Inhibitors: Recent studies identify spiro[chroman-2,4'-piperidine] derivatives as non-covalent inhibitors of the Papain-like Protease.[10]
-
Opioid & Sigma Receptors: The 4-phenylpiperidine structural motif embedded in the spiro system confers affinity for µ-opioid and sigma-1 receptors.
Signaling Pathway Visualization (GPR119 Example)
This diagram depicts the downstream effects when a spiro-chroman derivative activates GPR119.
Caption: Mechanism of Action for Spiro-Chroman derivatives acting as GPR119 Agonists in metabolic regulation.[1]
Experimental Protocols for Validation
Solubility & LogD Determination (Shake-Flask Method)
To validate the "drug-like" properties of the 6-OH scaffold.
-
Preparation: Prepare a 10 mM stock solution of Spiro[chroman-2,4'-piperidin]-6-ol in DMSO.
-
Partitioning: Add 10 µL stock to a vial containing 495 µL 1-Octanol and 495 µL PBS (pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
.-
Target Range: 1.0 – 3.0 for optimal oral absorption.
-
Metabolic Stability (Liver Microsomes)
Since the 6-OH is a potential site for Phase II conjugation (Glucuronidation).
-
Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant by LC-MS/MS.
-
Metric: Calculate Intrinsic Clearance (
) based on the depletion half-life ( ).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Treat as a potential bioactive agent.[3][4]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic hydroxyl or amine.
-
Solubility: Soluble in DMSO (>50 mM). Dissolve in aqueous buffers only immediately prior to use; acidification (HCl) aids aqueous solubility.
References
-
Kabbe, H. J. (1978). Synthesis of Spirochromanones. Synthesis, 1978(12), 886-887.
-
Smith, A. B., et al. (2021). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. Journal of Medicinal Chemistry, 64(15), 11234–11256.
-
Kosugi, Y., et al. (2018).[2] Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241.
-
Laras, Y., et al. (2006).[11] Substituted spiro-piperidinyl chromanone derivatives as novel acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3245-3250.
-
PubChem Compound Summary. (2025). Spiro[chroman-2,4'-piperidine].[1][2][3][4][5][7][10][12] National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chromane | Sigma-Aldrich [sigmaaldrich.com]
